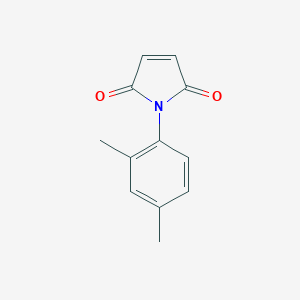

1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12(13)15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFUFCYGHRBLDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)C=CC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351402 | |

| Record name | 1-(2,4-dimethylphenyl)pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1080-52-0 | |

| Record name | 1-(2,4-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-dimethylphenyl)pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-XYLYL)MALEIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,4-DIMETHYLPHENYL)-1H-PYRROLE-2,5-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KZW84D107 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione: Core Properties and Synthetic Utility

This guide offers a comprehensive technical overview of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione, also known as N-(2,4-dimethylphenyl)maleimide. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, spectroscopic signature, synthesis, and key reactive characteristics that underpin its utility as a versatile chemical building block.

Molecular Overview and Physicochemical Properties

This compound belongs to the N-arylmaleimide class of compounds. Structurally, it features a planar, electron-deficient maleimide ring attached to a 2,4-dimethylphenyl (xylyl) substituent. The steric hindrance and electronic effects imparted by the ortho- and para-methyl groups on the phenyl ring influence its reactivity and physical properties compared to unsubstituted N-phenylmaleimide. The maleimide moiety is a well-known reactive handle in organic synthesis and bioconjugation due to the electrophilic nature of its carbon-carbon double bond.

Diagram 1: Chemical Structure of this compound

A 2D representation of the title compound.

The core physicochemical properties are summarized below, providing essential data for experimental design and safety assessment.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | N-(2,4-dimethylphenyl)maleimide | N/A |

| CAS Number | 5092-27-3 | |

| Molecular Formula | C₁₂H₁₁NO₂ | [1] |

| Molecular Weight | 201.22 g/mol | [1] |

| Appearance | White to pale cream or orange crystalline powder | |

| Melting Point | 69-78 °C (for related N-(2,6-diethylphenyl)maleimide) | [2] |

Note: Specific melting point data for the 2,4-dimethyl isomer was not explicitly found; data for a structurally similar compound is provided for estimation.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is fundamental for confirming the identity and purity of a synthesized compound. The key expected signals for this compound are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise information about the hydrogen and carbon framework of the molecule. For N-arylmaleimides, the spectra are typically clean and characteristic.

-

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons of the maleimide ring, and the methyl group protons. The two vinyl protons are chemically equivalent due to the molecule's symmetry and will appear as a sharp singlet. The aromatic protons will exhibit splitting patterns (doublets, singlets) consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C-NMR: The carbon NMR will show characteristic peaks for the carbonyl carbons of the imide, the vinyl carbons, and the aromatic carbons. The vinylic carbon resonance typically appears around 134 ppm, while the carbonyl carbon is found further downfield at approximately 170 ppm.[3]

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Structural Information |

| ¹H-NMR | ~6.7-6.8 | Vinylic protons (H-C=C-H) of the maleimide ring (singlet, 2H) |

| ~7.0-7.3 | Aromatic protons (multiplet, 3H) | |

| ~2.1-2.4 | Methyl protons (-CH₃) from the dimethylphenyl group (two singlets, 6H) | |

| ¹³C-NMR | ~170 | Carbonyl carbons (C=O) of the imide ring |

| ~134 | Vinylic carbons (-C=C-) of the maleimide ring | |

| ~126-140 | Aromatic carbons | |

| ~17-21 | Methyl carbons (-CH₃) |

Note: The exact chemical shifts are based on typical values for N-arylmaleimides and may vary slightly depending on the solvent and instrument used.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of an N-arylmaleimide is dominated by strong absorptions from the imide carbonyl groups.

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~1700-1780 | C=O stretch (asymmetric and symmetric) | Characteristic strong peaks confirming the imide functional group. |

| ~1600 | C=C stretch (aromatic) | Indicates the presence of the phenyl ring.[5] |

| ~3100 | =C-H stretch (vinylic) | Corresponds to the hydrogens on the maleimide double bond. |

| ~2900-3000 | C-H stretch (aromatic and methyl) | Confirms the presence of aromatic and aliphatic C-H bonds. |

Synthesis Methodology: A Self-Validating Protocol

N-arylmaleimides are most commonly synthesized via a two-step, one-pot reaction involving the condensation of an aniline with maleic anhydride to form an intermediate maleanilic acid, followed by cyclodehydration to yield the final imide.[6][7]

Diagram 2: Synthetic Workflow for N-Arylmaleimides

General synthesis pathway from aniline and maleic anhydride.

Causality in Experimental Design

The choice of reagents and conditions is critical for maximizing yield and purity.

-

Solvent: A non-polar aprotic solvent like toluene can be used for the initial condensation.[8]

-

Dehydrating Agent: Acetic anhydride is a common and effective dehydrating agent for the cyclization step. It reacts with the water produced during the reaction, driving the equilibrium towards the imide product.[9]

-

Catalyst: Anhydrous sodium acetate is often used as a catalyst to facilitate the ring-closure reaction.

Experimental Protocol

The following is a representative protocol for the synthesis of N-arylmaleimides.

-

Step 1: Formation of N-(2,4-dimethylphenyl)maleanilic acid.

-

In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a suitable solvent (e.g., toluene).

-

Slowly add a solution of 2,4-dimethylaniline (1.0 eq) in the same solvent dropwise at room temperature with constant stirring.[8]

-

Stir the resulting mixture for 1-2 hours. The intermediate maleanilic acid will precipitate as a solid.

-

-

Step 2: Cyclodehydration to the Imide.

-

To the slurry from Step 1, add anhydrous sodium acetate (0.3 eq) and acetic anhydride (1.5 eq).[7]

-

Heat the mixture to reflux (typically 80-100 °C) for 2-3 hours.[7] The solid should dissolve as the reaction proceeds.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Purification.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Pour the cooled mixture into a beaker of ice water to hydrolyze any remaining acetic anhydride.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water and petroleum ether.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure crystals.

-

-

Validation.

-

Dry the purified product under vacuum.

-

Determine the melting point and compare it to the literature value.

-

Confirm the structure and purity using NMR and FTIR spectroscopy as detailed in Section 2.

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily dictated by the reactivity of the electron-poor double bond within the maleimide ring.

Michael Addition

The maleimide double bond is a potent Michael acceptor, readily reacting with soft nucleophiles, most notably thiols. This reaction is highly efficient and chemoselective, proceeding rapidly at physiological pH (6.5-7.5) to form a stable thioether bond.[10][11] This specific reactivity is the cornerstone of its use in bioconjugation for labeling proteins and other biomolecules at cysteine residues.

Diels-Alder Reaction

As an excellent dienophile, the maleimide ring undergoes [4+2] cycloaddition reactions with conjugated dienes, such as furan or cyclopentadiene.[12][13] This reaction is a powerful tool for constructing complex polycyclic systems with high stereocontrol, making it valuable in synthetic organic chemistry and materials science.[1]

Diagram 3: Key Reactivity of the N-Arylmaleimide Core

The two primary reaction pathways for N-arylmaleimides.

Relevance in Drug Development and Research

While this compound itself is primarily a synthetic intermediate, the N-substituted maleimide scaffold is prevalent in medicinal chemistry. Derivatives have been investigated for a range of biological activities, including:

-

Antimicrobial and Antifungal Agents: The reactivity of the maleimide core towards biological nucleophiles like thiols in enzymes is a proposed mechanism for its antimicrobial effects.[14]

-

Enzyme Inhibition: N-substituted maleimides have been developed as inhibitors for various enzymes, including monoglyceride lipase (MGL), by covalently modifying active site residues.[15]

-

Polymer and Materials Science: The ability to participate in Diels-Alder reactions allows for its use in creating thermally remendable polymers and advanced materials.[12]

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container.

References

- 1. Diels–Alder Cycloaddition of N-Azobenzene Maleimides with Furan and Electrochemical Study of Redox Reactions | MDPI [mdpi.com]

- 2. N-(2,6-Diethylphenyl)maleimide, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. gctlc.org [gctlc.org]

- 7. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(2,4-Dimethylphenyl)succinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Hydrogen–Deuterium Addition and Exchange in N-Ethylmaleimide Reaction with Glutathione Detected by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Chemical reactivity and antimicrobial activity of N-substituted maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. farm.ucl.ac.be [farm.ucl.ac.be]

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical characteristics of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione, a prominent member of the N-aryl maleimide class of compounds. N-aryl maleimides are of significant interest to researchers and drug development professionals due to their distinct reactivity profile, particularly in bioconjugation applications. This document details the compound's chemical identity, synthesis, and core physical properties. It further presents a thorough spectroscopic profile for unambiguous identification and structural confirmation. A central focus is placed on the compound's chemical reactivity, specifically its enhanced performance in thiol-Michael addition reactions and the superior stability of the resulting conjugates compared to traditional N-alkyl maleimides. This guide consolidates theoretical principles with actionable experimental protocols, serving as an essential resource for scientists leveraging this molecule in advanced applications such as the development of stable antibody-drug conjugates (ADCs) and other targeted therapeutic agents.

Chemical Identification and Structural Elucidation

The foundational step in characterizing any chemical entity is establishing its precise identity. This compound is defined by the following key identifiers.

| Identifier | Value |

| Systematic Name | This compound |

| Common Names | N-(2,4-dimethylphenyl)maleimide; N-2,4-Xylylmaleimide |

| CAS Number | 1080-52-0[1] |

| Molecular Formula | C₁₂H₁₁NO₂[2] |

| Molecular Weight | 201.22 g/mol [2] |

| InChI Key | LWFUFCYGHRBLDH-UHFFFAOYSA-N[2] |

| SMILES | Cc1ccc(c(C)c1)N2C(=O)C=CC2=O[2] |

The molecule's structure consists of a planar, electron-deficient maleimide ring covalently bonded via its nitrogen atom to a 2,4-dimethyl substituted phenyl group. The steric bulk and electronic properties of the dimethylphenyl moiety significantly influence the molecule's reactivity and physical properties.

Synthesis and Purification

The synthesis of N-substituted maleimides is reliably achieved through a well-established two-step process.[3] This methodology allows for high purity and yield with readily available starting materials.

Causality: The synthesis hinges on two fundamental organic reactions. First, a nucleophilic acyl substitution where the primary amine (2,4-dimethylaniline) attacks an anhydride (maleic anhydride) to form a stable maleamic acid intermediate. Second, an intramolecular dehydration (cyclization) to form the thermodynamically stable five-membered imide ring. Acetic anhydride is employed as the dehydrating agent, with sodium acetate acting as a catalyst to facilitate the ring closure.

Protocol: Synthesis of this compound

Trustworthiness: This protocol is self-validating through the isolation of a crystalline intermediate and final purity checks via melting point and spectroscopic analysis.

-

Reagent Preparation: In a round-bottom flask flushed with dry nitrogen, dissolve maleic anhydride (1.0 eq) in dichloromethane (CH₂Cl₂).

-

Amine Addition: In a separate vessel, dissolve 2,4-dimethylaniline (1.0 eq) in CH₂Cl₂. Add this solution dropwise to the stirring maleic anhydride solution at room temperature.

-

Expertise Note: Dropwise addition is critical to control the exothermic reaction and prevent side product formation.

-

-

Maleamic Acid Formation: Stir the mixture for 2 hours. The intermediate, N-(2,4-dimethylphenyl)maleamic acid, will typically precipitate as a crystalline solid.

-

Solvent Removal: Remove the CH₂Cl₂ solvent under reduced pressure using a rotary evaporator.

-

Cyclization: To the resulting solid, add acetic anhydride (~3 volumes relative to the starting anhydride) and anhydrous sodium acetate (catalytic amount, ~0.3 eq).

-

Heating: Stir the suspension and heat to 70°C overnight (15-20 hours) to ensure complete cyclization.

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice-water with stirring. The product will precipitate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with CH₂Cl₂. Combine all organic phases.

-

Drying and Concentration: Dry the unified organic solution over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography to yield the pure title compound.[4]

-

Validation: Confirm purity by melting point determination and spectroscopic analysis (NMR, IR, MS).

Core Physicochemical Properties

The physical properties of the compound dictate its handling, formulation, and behavior in various experimental systems.

| Property | Value / Description | Source |

| Molecular Weight | 201.22 g/mol | [2] |

| Physical State | Solid at room temperature. | [5] |

| Melting Point | Data not available in searched literature. Determined experimentally. | |

| Solubility | Expected to have good solubility in organic solvents like CH₂Cl₂, THF, EtOAc, and moderate to low solubility in non-polar solvents like hexane. Poor solubility in water is anticipated. | General chemical principles |

Protocol: Melting Point Determination

Trustworthiness: A sharp, well-defined melting point range (typically <1°C) is a primary indicator of high purity.

-

Sample Preparation: Place a small amount of the dry, crystalline product into a capillary tube, sealed at one end.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample slowly (1-2°C per minute) near the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Protocol: Solubility Assessment

-

Solvent Selection: Choose a range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: To 1 mL of each solvent in a separate vial, add a small, pre-weighed amount of the compound (e.g., 1 mg).

-

Observation: Vortex each vial for 30 seconds and visually inspect for dissolution.

-

Quantification (Optional): If soluble, continue adding pre-weighed portions of the compound until saturation is reached to determine the approximate solubility in mg/mL.

Spectroscopic Profile

Spectroscopic analysis provides an irrefutable "fingerprint" of the molecule, confirming its structure and purity. The expected data, based on its structure and analysis of similar compounds like N-(4-methylphenyl)maleimide, is described below.[6][7]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Maleimide Protons (H-C=C-H): A sharp singlet at approximately δ 6.7-6.8 ppm, corresponding to the two equivalent vinylic protons of the maleimide ring.

-

Aromatic Protons (Ar-H): A set of multiplets or distinct signals in the δ 7.0-7.3 ppm region, corresponding to the three protons on the dimethylphenyl ring.

-

Methyl Protons (-CH₃): Two distinct singlets, each integrating to 3 protons, in the δ 2.1-2.4 ppm range, corresponding to the two methyl groups on the phenyl ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

-

Carbonyl Carbons (C=O): A signal in the δ 169-171 ppm region.

-

Aromatic Carbons (Ar-C): Multiple signals between δ 126-140 ppm.

-

Vinylic Carbons (-C=C-): A signal around δ 134 ppm.

-

Methyl Carbons (-CH₃): Signals in the δ 17-22 ppm region.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H Stretch | Vinylic (=C-H) |

| ~3050 | C-H Stretch | Aromatic (Ar-C-H) |

| ~2950 | C-H Stretch | Aliphatic (-CH₃) |

| ~1710 | C=O Stretch | Imide (asymmetric) |

| ~1590, ~1480 | C=C Stretch | Aromatic Ring |

| ~1390 | C-N Stretch | Imide |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A prominent peak at m/z = 201.08, corresponding to the molecular weight of the compound (C₁₂H₁₁NO₂).

-

Fragmentation: Expect fragmentation patterns corresponding to the loss of CO, and cleavage of the bond between the nitrogen and the phenyl ring.

Chemical Reactivity and Stability

The utility of this compound in drug development is defined by the reactivity of its maleimide moiety. The electron-withdrawing nature of the dicarbonyl system renders the carbon-carbon double bond electrophilic and highly susceptible to nucleophilic attack.

Thiol-Michael Addition

The primary reaction of interest is the Michael addition of a thiol (sulfhydryl group), such as the side chain of a cysteine residue in a protein, to the maleimide double bond.[8]

Expertise & Experience: N-aryl maleimides, such as the title compound, exhibit significantly faster reaction kinetics with thiols compared to their N-alkyl counterparts. This is a critical advantage in bioconjugation, where rapid and efficient labeling under mild, biocompatible conditions (e.g., near-neutral pH) is paramount to preserve protein integrity.[9]

Thiosuccinimide Conjugate Stability

A common liability of ADCs formed with N-alkyl maleimides is the reversibility of the thiol-Michael addition, leading to premature drug deconjugation in vivo. However, the thiosuccinimide adduct formed from N-aryl maleimides undergoes a rapid, subsequent hydrolysis of the succinimide ring. This ring-opening reaction forms a stable, irreversible thio-succinamic acid, effectively "locking" the conjugate and preventing drug loss. This enhanced stability is a key driver for the adoption of N-aryl maleimides in next-generation ADC design.

Protocol: Thiol Reactivity Assay via LC-MS

Trustworthiness: This protocol uses mass spectrometry, a highly sensitive and specific analytical technique, to directly monitor the consumption of reactants and the formation of products, providing unambiguous validation of the reaction kinetics.

-

Reagent Preparation: Prepare a stock solution of the title compound in a suitable organic solvent (e.g., DMSO). Prepare a stock solution of a model thiol, such as N-acetyl-L-cysteine, in an appropriate aqueous buffer (e.g., phosphate buffer, pH 7.4).

-

Reaction Initiation: Initiate the reaction by mixing the two solutions to achieve final concentrations in the low millimolar range.

-

Time-Point Sampling: At defined time intervals (e.g., 0, 1, 5, 15, 30 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by adding an excess of a strong acid (e.g., trifluoroacetic acid) to protonate the thiol and halt the reaction.

-

LC-MS Analysis: Analyze each quenched time-point sample by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Expertise Note: The LC method should be capable of separating the starting maleimide, the thiol, and the conjugate product(s). The MS detector should be set to monitor the m/z values corresponding to all three species.

-

-

Data Interpretation: Quantify the peak areas for each species at each time point. Plot the disappearance of the maleimide and the appearance of the conjugate over time to determine the reaction rate. Monitor for the mass of the hydrolyzed product to assess the rate of stabilization.

Relevance in Drug Discovery and Development

The superior physicochemical properties of this compound and related N-aryl maleimides make them highly valuable reagents in modern drug development.

-

Antibody-Drug Conjugates (ADCs): Their primary application is in the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies via cysteine residues. The resulting ADCs exhibit enhanced stability in circulation, minimizing off-target toxicity and ensuring the payload is delivered effectively to the target cancer cells.

-

Enzyme Inhibition: N-substituted maleimides have been investigated as inhibitors for various enzymes, including monoglyceride lipase (MGL), by irreversibly binding to active-site cysteine residues.[3]

-

Chemical Proteomics: Maleimide-based probes are used to profile reactive cysteine residues across the proteome, providing insights into cellular redox states and identifying potential drug targets.[8][10]

References

- 1. 1-(2,4-DIMETHYL-PHENYL)-PYRROLE-2,5-DIONE | 1080-52-0 [chemicalbook.com]

- 2. GSRS [precision.fda.gov]

- 3. farm.ucl.ac.be [farm.ucl.ac.be]

- 4. rsc.org [rsc.org]

- 5. N-(2,4-Dimethylphenyl)succinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(4-Methylphenyl)maleimide | C11H9NO2 | CID 15399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione CAS number and structure

An In-Depth Technical Guide to 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione: A Keystone Reagent in Modern Bioconjugation and Drug Development

Abstract

This technical guide provides a comprehensive analysis of this compound, a substituted N-phenylmaleimide derivative of significant interest to researchers in medicinal chemistry, chemical biology, and drug development. We will explore its fundamental physicochemical properties, detail robust synthetic methodologies, and critically examine its primary application as a covalent linker for bioconjugation. The narrative emphasizes the mechanistic underpinnings of its thiol-selective reactivity, the causality behind its utility in creating advanced therapeutics like antibody-drug conjugates (ADCs), and the inherent challenges related to conjugate stability. Furthermore, this guide delves into the broader pharmacological potential of the pyrrole-2,5-dione scaffold, offering field-proven insights for professionals engaged in the design and synthesis of novel therapeutic agents.

Core Identity and Physicochemical Properties

This compound, commonly known as N-(2,4-dimethylphenyl)maleimide, is a small molecule built upon a maleimide core. The maleimide group—a five-membered heterocyclic dione—is an electrophilic alkene, making it a highly reactive Michael acceptor. The key feature of this specific derivative is the N-substitution with a 2,4-dimethylphenyl group. This aromatic substituent imparts significant lipophilicity and steric bulk, which modulates the compound's solubility, reaction kinetics, and the stability of its downstream products.

Table 1: Key Identifiers and Properties

| Property | Value | Source |

| CAS Number | 1080-52-0 | [1] |

| Molecular Formula | C₁₂H₁₁NO₂ | [2][3] |

| Molecular Weight | 201.22 g/mol | [2][3] |

| Canonical SMILES | Cc1ccc(c(C)c1)N2C(=O)C=CC2=O | [3] |

| InChI Key | LWFUFCYGHRBLDH-UHFFFAOYSA-N | [3] |

| Synonyms | N-(2,4-dimethylphenyl)maleimide, 1-(2,4-Xylyl)-1H-pyrrole-2,5-dione | |

| Appearance | Off-white to yellow crystalline solid (typical) |

Synthesis and Characterization: A Methodological Overview

The synthesis of N-substituted maleimides is well-established, most commonly proceeding via a two-step, one-pot condensation reaction known as the Paal-Knorr synthesis.[4][5] This approach offers high yields and purity with readily available starting materials.

Principle of Synthesis: The Paal-Knorr Reaction

The reaction involves the condensation of a primary amine (2,4-dimethylaniline) with an anhydride (maleic anhydride). The process first forms the corresponding maleamic acid intermediate via nucleophilic acyl substitution. Subsequently, an acid-catalyzed intramolecular cyclization and dehydration yields the final N-substituted maleimide. The choice of a non-polar solvent like toluene or xylene is critical as it allows for the azeotropic removal of water, which drives the final cyclization step to completion.

Caption: General workflow for the synthesis of N-aryl maleimides.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating procedure for synthesizing N-(2,4-dimethylphenyl)maleimide.

-

Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.0 eq) in anhydrous toluene (approx. 0.2 M concentration).

-

Amine Addition: Slowly add 2,4-dimethylaniline (1.0 eq) dropwise to the stirred solution at room temperature. Causality: This initial reaction is exothermic and forms the maleamic acid intermediate. Slow addition prevents overheating.

-

Cyclization: To the resulting slurry, add acetic anhydride (1.5 eq) and sodium acetate (0.2 eq). Causality: Acetic anhydride acts as a dehydrating agent, while sodium acetate catalyzes the intramolecular cyclization.

-

Reflux: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup and Isolation: Cool the mixture to room temperature and pour it into ice-cold water to precipitate the product. Filter the solid precipitate, wash thoroughly with water and cold ethanol to remove unreacted starting materials and byproducts.

-

Purification and Validation: Recrystallize the crude product from an ethanol/water mixture to yield a pure crystalline solid. The final product's identity and purity must be confirmed by:

-

¹H and ¹³C NMR Spectroscopy: To verify the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight (m/z = 201.22).

-

Melting Point Analysis: To compare against the literature value as a measure of purity.

-

The Core Application: Thiol-Selective Bioconjugation

The paramount utility of N-(2,4-dimethylphenyl)maleimide in drug development lies in its ability to covalently link molecules to proteins, peptides, or other biomolecules through a highly selective reaction with thiol groups.

Mechanism of Action: The Michael Addition

The electron-deficient double bond in the maleimide ring is a potent Michael acceptor. It reacts specifically with nucleophilic thiol groups, such as the side chain of cysteine residues, under mild physiological conditions (pH 6.5-7.5). This reaction, known as a Michael addition or thiol-maleimide ligation, forms a stable carbon-sulfur bond, resulting in a thiosuccinimide adduct.[6][7]

Expertise Insight: The reaction is highly selective for thiols over other nucleophilic groups like amines (e.g., lysine) at neutral pH because the thiolate anion (R-S⁻) is a much softer and more potent nucleophile for this type of conjugate addition compared to the unprotonated amine (R-NH₂).

Caption: Thiol-Maleimide Michael addition reaction mechanism.

Application in Antibody-Drug Conjugates (ADCs)

This chemistry is the cornerstone of many modern ADCs.[7][8] A potent cytotoxic drug is first functionalized with a maleimide linker, such as N-(2,4-dimethylphenyl)maleimide. This drug-linker construct is then reacted with a monoclonal antibody (mAb) that targets a specific cancer cell antigen. The maleimide selectively attaches the drug to cysteine residues on the antibody, often those generated by the gentle reduction of interchain disulfide bonds. The resulting ADC can then selectively deliver the cytotoxic payload to tumor cells, minimizing systemic toxicity.

The Challenge: Conjugate Instability and the Retro-Michael Reaction

While the thiosuccinimide bond is relatively stable, it is susceptible to a retro-Michael reaction, particularly in the presence of other thiols.[8] In vivo, the high concentration of glutathione (GSH) in plasma can lead to thiol exchange, where GSH displaces the antibody, causing premature release of the drug before it reaches the target site.

Trustworthiness Insight: This instability is a critical parameter to assess during drug development. Assaying the stability of an ADC in human plasma ex vivo is a standard, self-validating step to predict its in vivo performance.

A leading strategy to overcome this instability involves promoting the hydrolysis of the thiosuccinimide ring to a more stable maleamic acid ring structure, which is no longer susceptible to the retro-Michael reaction. This can be facilitated by designing linkers that position a basic functional group to catalyze the hydrolysis.[8]

Broader Pharmacological Relevance of the Pyrrole-2,5-dione Scaffold

Beyond bioconjugation, the core pyrrole-2,5-dione structure is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets.

-

Anti-inflammatory Activity: Several N-phenyl-substituted pyrrole-2,5-dione derivatives have been shown to be potent inhibitors of prostaglandin E2 (PGE₂) production in macrophage cell lines.[9][10] This effect is often mediated through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug design.

-

Cholesterol Absorption Inhibition: Studies have identified novel pyrrole-2,5-dione derivatives that act as cholesterol absorption inhibitors. These compounds can suppress the formation of macrophage-derived foam cells, a critical event in the pathology of atherosclerosis.[11]

-

Antimicrobial and Antitumor Properties: The scaffold has also been explored for its potential in developing antimicrobial and antitumor agents, highlighting its versatility.[12]

Caption: Inhibition of the COX-2 pathway by pyrrole-2,5-dione derivatives.

Conclusion and Future Perspectives

This compound is far more than a simple chemical reagent; it is an enabling tool in the sophisticated field of targeted drug delivery. Its utility is grounded in the predictable and highly selective nature of thiol-maleimide chemistry. While challenges such as conjugate stability require innovative linker design, the fundamental reactivity of the maleimide core remains a gold standard for bioconjugation. For drug development professionals, a deep understanding of its synthesis, reactivity, and potential liabilities is essential for harnessing its full potential. Future research will likely focus on next-generation maleimides with enhanced stability and tailored pharmacokinetic properties, further cementing the role of this versatile scaffold in the creation of precision medicines.

References

- 1. 1-(2,4-DIMETHYL-PHENYL)-PYRROLE-2,5-DIONE | 1080-52-0 [chemicalbook.com]

- 2. Compound this compound - Chemdiv [chemdiv.com]

- 3. GSRS [precision.fda.gov]

- 4. re.public.polimi.it [re.public.polimi.it]

- 5. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creativepegworks.com [creativepegworks.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione in different solvents

An In-depth Technical Guide to the Solubility of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted N-aryl maleimide with potential applications in polymer chemistry, materials science, and as a scaffold in medicinal chemistry. The effective application of this compound in solution-based synthesis, formulation, and biological screening is fundamentally dependent on a thorough understanding of its solubility in various solvent systems. As of this guide's compilation, specific quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. This document, therefore, serves as a comprehensive technical guide for researchers. It provides a detailed analysis of the molecule's physicochemical properties, a predicted solubility profile based on theoretical principles, and a robust, step-by-step experimental protocol for the accurate determination of its solubility. By synthesizing established methodologies with theoretical insights, this guide empowers scientists to generate reliable solubility data, enabling the compound's effective integration into research and development workflows.

Part 1: Physicochemical Characterization and Structural Analysis

A molecule's solubility is intrinsically linked to its structure. Understanding the key features of this compound is the first step in predicting its behavior in different solvents.

Molecular Structure:

Caption: Structure of this compound.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1080-52-0 | [1] |

| Molecular Formula | C₁₂H₁₁NO₂ | [2] |

| Molecular Weight | 201.22 g/mol | [2] |

| Structure | Achiral | [2] |

Structural Analysis for Solubility Prediction:

The molecule possesses distinct regions that govern its polarity and potential for intermolecular interactions:

-

Polar Region: The pyrrole-2,5-dione (maleimide) ring contains two polar carbonyl groups (C=O) and a nitrogen atom. These groups can act as hydrogen bond acceptors, contributing to solubility in polar solvents. The electronegativity difference between carbon, oxygen, and nitrogen creates significant dipole moments.

-

Nonpolar Region: The 2,4-dimethylphenyl group is a bulky, hydrophobic moiety. This aromatic ring with its two methyl substituents is nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.

The overall solubility of the molecule is a balance between these competing characteristics. The bulky, nonpolar phenyl group significantly influences the molecule's properties, likely limiting its solubility in highly polar, protic solvents like water.

Part 2: Theoretical Principles and Predicted Solubility Profile

The foundational principle for predicting solubility is the adage "like dissolves like."[3][4] This means substances with similar intermolecular forces and polarity tend to be miscible or soluble in one another.[5]

Caption: Relationship between molecular structure, solvent class, and solubility.

Predicted Solubility in Different Solvent Classes:

Based on the structural analysis, a predicted solubility profile can be established. This serves as a starting point for solvent selection in experimental work.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble | The large, nonpolar dimethylphenyl group dominates the structure, hindering effective solvation by solvents with strong hydrogen-bonding networks like water.[4] Solubility may increase slightly in alcohols compared to water. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate to High | These solvents possess significant polarity to interact with the maleimide ring's carbonyl groups but lack the strong H-bonding network of protic solvents. This balance makes them effective at solvating both the polar and nonpolar parts of the molecule. Polyimides with similar structures often show good solubility in these solvents.[6] |

| Nonpolar | Toluene, Hexane, Chloroform, Dichloromethane (DCM) | Moderate to High | The nonpolar dimethylphenyl group will interact favorably with these solvents. The polarity of the maleimide ring may limit solubility in very nonpolar solvents like hexane, but good solubility is expected in aromatic (toluene) or chlorinated (DCM) solvents. |

Part 3: Experimental Determination of Solubility

To obtain definitive data, experimental measurement is essential. The equilibrium (thermodynamic) solubility determined by the shake-flask method is the gold standard for its accuracy and reproducibility.[7]

Workflow for Equilibrium Solubility Determination

Caption: Experimental workflow for the shake-flask solubility method.

Detailed Step-by-Step Protocol

This protocol describes the determination of equilibrium solubility at a set temperature (e.g., 25°C).

1. Materials and Equipment:

-

This compound (solid, >98% purity)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Thermostatic shaker or incubator

-

Centrifuge (optional)

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Preparation of Standard Solutions:

-

Accurately prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile or THF).

-

From the stock solution, prepare a series of calibration standards (typically 5-7 concentrations) covering the expected solubility range.

-

Analyze these standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration).

3. Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial (e.g., 10-20 mg into 2 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.[8]

-

Add a known volume of the test solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation. Prepare each solvent in triplicate for statistical validity.

4. Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 ± 0.5 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by sampling at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

5. Sampling and Filtration:

-

After equilibration, remove the vials and allow the undissolved solid to settle for at least 30 minutes in the same temperature-controlled environment. Centrifugation can accelerate this step.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic particulate matter. Self-Validation: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

6. Analysis and Calculation:

-

Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate the concentration in the diluted sample using the calibration curve.

-

Calculate the original solubility (S) in the solvent using the following formula:

-

S (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

-

Part 4: Data Presentation

Quantitative results should be compiled into a clear, structured table for easy comparison and interpretation. Researchers should use this template to record their experimentally determined values.

Table for Experimental Solubility Data of this compound at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | Nonpolar | Experimental Value | Calculated Value |

| Toluene | Nonpolar | Experimental Value | Calculated Value |

| Hexane | Nonpolar | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | Experimental Value | Calculated Value |

| Tetrahydrofuran (THF) | Polar Aprotic | Experimental Value | Calculated Value |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | Experimental Value | Calculated Value |

| Water | Polar Protic | Experimental Value | Calculated Value |

Conclusion

While published quantitative data on the solubility of this compound is scarce, a robust predictive framework can be established based on its molecular structure. The compound is predicted to have limited solubility in polar protic solvents like water but demonstrate good solubility in polar aprotic and many nonpolar organic solvents. This guide provides the theoretical foundation and a detailed, self-validating experimental protocol to empower researchers to generate high-quality, reliable solubility data. Such data is indispensable for optimizing reaction conditions, developing formulations, and advancing the application of this compound in science and industry.

References

- 1. 1-(2,4-DIMETHYL-PHENYL)-PYRROLE-2,5-DIONE | 1080-52-0 [chemicalbook.com]

- 2. GSRS [precision.fda.gov]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Collection - Solubility Determination, Modeling, and Preferential Solvation of 1â(2-Bromophenyl)-pyrrole-2,5-dione in Aqueous Binary Mixtures of Isopropanol, Ethanol, NâMethyl-2-pyrrolidinone and Methanol - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione, also known as N-(2,4-dimethylphenyl)maleimide, is a derivative of maleimide, a prominent scaffold in medicinal chemistry and materials science. The maleimide functional group is a reactive Michael acceptor, making it a valuable tool for covalent modification of biomolecules, particularly through reaction with thiol groups in cysteine residues. This reactivity has led to the development of maleimide-containing compounds as bioconjugation reagents, therapeutic agents, and components of advanced polymers. The 2,4-dimethylphenyl substituent modifies the electronic and steric properties of the maleimide ring, influencing its reactivity and physicochemical characteristics. This guide provides a comprehensive overview of the synthetic pathway to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization.

Core Synthesis Pathway: A Two-Step Approach

The most common and efficient synthesis of this compound is a two-step process. This pathway begins with the formation of an intermediate, N-(2,4-dimethylphenyl)maleamic acid, followed by a cyclodehydration reaction to yield the final product.

Step 1: Synthesis of N-(2,4-dimethylphenyl)maleamic Acid

The initial step involves the nucleophilic acyl substitution reaction between 2,4-dimethylaniline and maleic anhydride. The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking one of the carbonyl carbons of the maleic anhydride. This leads to the opening of the anhydride ring and the formation of the corresponding maleamic acid.[1][2] This reaction is typically rapid and proceeds with high yield at or below room temperature. The choice of a non-polar solvent like diethyl ether or toluene is common, as the maleamic acid product is often insoluble and precipitates out of the reaction mixture, facilitating its isolation.[3]

Reaction Mechanism:

The reaction is initiated by the nucleophilic attack of the amine nitrogen on an electrophilic carbonyl carbon of maleic anhydride. This results in the formation of a tetrahedral intermediate. The anhydride ring then opens, and a proton transfer from the nitrogen to the newly formed carboxylate anion yields the stable N-(2,4-dimethylphenyl)maleamic acid.[1]

Step 2: Cyclodehydration to this compound

The second and final step is the intramolecular cyclization of the N-(2,4-dimethylphenyl)maleamic acid to form the imide ring of the target molecule. This is a dehydration reaction that requires a dehydrating agent and often a catalyst. A widely used and effective method involves heating the maleamic acid in acetic anhydride with a catalytic amount of anhydrous sodium acetate.[2][4] The acetic anhydride serves as the dehydrating agent, while the sodium acetate acts as a basic catalyst to facilitate the ring closure. The reaction is typically heated to ensure the completion of the cyclization.

Reaction Mechanism:

Under heating in the presence of acetic anhydride and sodium acetate, the carboxylic acid group of the maleamic acid is activated. The amide nitrogen then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent elimination of a molecule of water results in the formation of the stable five-membered maleimide ring.

Visualizing the Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of N-arylmaleimides.[2][3]

Part 1: Synthesis of N-(2,4-dimethylphenyl)maleamic Acid

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (9.8 g, 0.1 mol) in 100 mL of toluene.

-

Addition of Amine: While stirring the solution at room temperature, slowly add a solution of 2,4-dimethylaniline (12.1 g, 0.1 mol) in 50 mL of toluene dropwise over 30 minutes.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours. A white precipitate of the maleamic acid will form.

-

Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold toluene (2 x 30 mL) to remove any unreacted starting materials.

-

Drying: Dry the N-(2,4-dimethylphenyl)maleamic acid product in a vacuum oven at 60 °C to a constant weight. The product is typically used in the next step without further purification.

Part 2: Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place the dried N-(2,4-dimethylphenyl)maleamic acid (21.9 g, 0.1 mol), anhydrous sodium acetate (4.1 g, 0.05 mol), and acetic anhydride (60 mL).

-

Heating: Heat the reaction mixture to 100 °C with stirring for 2 hours. The solid will gradually dissolve as the reaction progresses.

-

Work-up: After cooling the reaction mixture to room temperature, pour it slowly into 400 mL of ice-cold water with vigorous stirring. A solid precipitate of the maleimide will form.

-

Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol, to obtain pure this compound as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.

Purification and Characterization

The purity of the final product is crucial for its intended application. The following workflow outlines the typical purification and characterization process.

Caption: Workflow for the purification and characterization of the final product.

Physicochemical and Spectroscopic Data

The following table summarizes the expected physicochemical and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₂[5] |

| Molecular Weight | 201.22 g/mol [5] |

| Appearance | Crystalline solid |

| Melting Point | 77-79 °C |

| ¹H NMR (CDCl₃, δ ppm) | ~7.1 (m, 3H, Ar-H), ~6.8 (s, 2H, -CH=CH-), ~2.3 (s, 3H, Ar-CH₃), ~2.1 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~170 (C=O), ~138 (Ar-C), ~135 (Ar-C), ~134 (-CH=CH-), ~131 (Ar-CH), ~129 (Ar-C), ~127 (Ar-CH), ~126 (Ar-CH), ~21 (Ar-CH₃), ~18 (Ar-CH₃) |

| IR (KBr, cm⁻¹) | ~3100 (-CH=CH-), ~1700 (C=O, imide), ~1600 (C=C, aromatic), ~1380 (C-N) |

Note: The spectral data provided are representative and may vary slightly depending on the specific experimental conditions and instrumentation.

Safety Considerations

-

Maleic anhydride is corrosive and a potent respiratory, skin, and eye irritant. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

2,4-Dimethylaniline is toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact. Handle it in a fume hood with appropriate PPE.

-

Acetic anhydride is corrosive and a lachrymator. It reacts violently with water. Handle it in a fume hood with appropriate PPE.

-

The synthesis should be carried out by trained personnel in a properly equipped laboratory.

Conclusion

The synthesis of this compound is a straightforward and high-yielding two-step process that is widely applicable to the preparation of a variety of N-arylmaleimides. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocol, researchers can reliably produce this valuable compound for applications in drug discovery, bioconjugation, and materials science. Proper purification and thorough characterization are essential to ensure the quality and suitability of the final product for its intended use.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. books.rsc.org [books.rsc.org]

- 3. N-(3,4-Dimethylphenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]

- 5. GSRS [precision.fda.gov]

mechanism of action of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione

An In-Depth Technical Guide to the Mechanism of Action of 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for the compound this compound. As a member of the N-aryl maleimide class, its biological activity is predicted to be primarily driven by the high reactivity of the maleimide ring towards nucleophilic thiol groups present in cysteine residues of various proteins. This document synthesizes existing knowledge on N-substituted maleimides to propose a detailed mechanistic framework, outlines potential therapeutic applications, and provides robust, validated experimental protocols for researchers to investigate and confirm these mechanisms in their own laboratories. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this chemical scaffold.

Introduction: The N-Aryl Maleimide Scaffold

This compound belongs to the N-substituted maleimide family, a class of compounds recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The core of its reactivity lies in the maleimide group, an α,β-unsaturated carbonyl system that serves as a potent electrophile. The "N-aryl" substitution, in this case, a 2,4-dimethylphenyl group, significantly influences the electronic properties and stability of the maleimide ring, enhancing its reactivity and the stability of its subsequent adducts compared to N-alkyl counterparts.[3] This guide will dissect the foundational chemical reactions that govern its biological effects and propose the key cellular pathways it likely modulates.

Core Mechanism of Action: Covalent Modification via Michael Addition

The central hypothesis for the is its ability to form stable, covalent bonds with proteins through the Michael addition reaction. The primary nucleophilic target within biological systems is the thiol group (-SH) of cysteine residues.[4]

The reaction proceeds as follows: the electron-deficient double bond of the maleimide ring is attacked by the nucleophilic thiolate anion (R-S⁻) of a cysteine residue. This forms a stable thioether linkage, effectively and often irreversibly modifying the target protein's structure and function. The stability of the resulting thiosuccinimide conjugate is a known limitation for some maleimides, which can undergo a retro-Michael reaction. However, N-aryl substitution is known to accelerate the hydrolysis of the thiosuccinimide ring, leading to a more stable, ring-opened product that prevents deconjugation and reduces off-target effects.[3][4]

Figure 1: The Michael Addition Reaction. This diagram illustrates the fundamental reaction where the N-aryl maleimide covalently modifies a target protein at a cysteine residue.

Potential Molecular Targets and Pharmacological Consequences

Based on extensive research into related N-substituted maleimides, we can predict several key protein families and signaling pathways that are likely targeted by this compound.

Inhibition of Prostaglandin Synthesis: Anti-inflammatory Effects

A prominent activity of maleimide derivatives is the inhibition of inflammation. This is often achieved by targeting enzymes in the arachidonic acid cascade, particularly Prostaglandin Endoperoxide Synthases (PGHS), more commonly known as Cyclooxygenases (COX-1 and COX-2).[5] These enzymes contain critical cysteine residues susceptible to covalent modification. By inhibiting COX enzymes, the synthesis of prostaglandins, such as PGE₂, is blocked. Prostaglandins are key mediators of inflammation, pain, and fever.[6][7]

Figure 2: Proposed Anti-inflammatory Pathway. The compound is hypothesized to inhibit COX enzymes, thereby blocking the production of pro-inflammatory prostaglandins.

Broad-Spectrum Antimicrobial and Antifungal Activity

N-aryl maleimides have demonstrated efficacy against various pathogenic bacteria and fungi.[1][8] The proposed mechanism is the covalent inactivation of essential microbial enzymes that rely on cysteine residues for their catalytic function. These can include enzymes involved in metabolism, cell wall synthesis, or virulence. The broad reactivity of the maleimide group allows it to target multiple essential proteins, potentially reducing the likelihood of rapid resistance development.

Experimental Validation: Protocols and Methodologies

To validate the proposed mechanisms of action, a series of well-established in vitro and cell-based assays are recommended. These protocols are designed to be self-validating and provide clear, interpretable data.

Experiment 1: Thiol Reactivity Assay

Objective: To confirm the direct reactivity of this compound with a model thiol compound.

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 1 mM solution of N-acetyl-L-cysteine in a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4).

-

-

Reaction Setup:

-

In a 96-well plate, combine the N-acetyl-L-cysteine solution with varying concentrations of the test compound (final concentrations ranging from 1 µM to 100 µM).

-

Include a vehicle control (DMSO) and a no-thiol control.

-

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection:

-

Analyze the reaction mixture using LC-MS to identify the mass of the expected conjugate (Mass of N-acetyl-L-cysteine + Mass of test compound).

-

Alternatively, monitor the depletion of the free thiol using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product measurable at 412 nm.

-

-

Data Analysis: Quantify the formation of the adduct or the depletion of the free thiol to determine the reactivity profile.

Figure 3: Workflow for Thiol Reactivity Assay. A straightforward protocol to confirm the fundamental reactivity of the maleimide compound.

Experiment 2: Cellular PGE₂ Inhibition Assay

Objective: To determine if the compound inhibits COX-mediated PGE₂ production in a cellular context.

Methodology:

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS until they reach 80% confluency.

-

-

Assay Setup:

-

Seed the cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce COX-2 expression and PGE₂ production.

-

Include a non-stimulated control group.

-

-

Incubation: Incubate the cells for 24 hours at 37°C.

-

Sample Collection & Analysis:

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE₂ in the supernatant using a commercially available PGE₂ ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize PGE₂ levels to the vehicle-treated, LPS-stimulated control.

-

Calculate the IC₅₀ value for PGE₂ inhibition.

-

| Treatment Group | Compound Conc. (µM) | LPS (1 µg/mL) | PGE₂ Concentration (pg/mL) | % Inhibition |

| Untreated Control | 0 | - | 50 ± 8 | N/A |

| Vehicle Control | 0 | + | 1500 ± 120 | 0% |

| Test Compound | 1 | + | 1100 ± 95 | 26.7% |

| Test Compound | 10 | + | 450 ± 50 | 70.0% |

| Test Compound | 50 | + | 150 ± 20 | 90.0% |

| Table 1: Representative Data for PGE₂ Inhibition Assay. This table shows expected results demonstrating a dose-dependent inhibition of PGE₂ production. |

Conclusion and Future Directions

The mechanism of action for this compound is strongly predicted to be centered on the covalent modification of protein cysteine residues via a Michael addition reaction. This reactivity likely underlies its potential as an anti-inflammatory and antimicrobial agent through the inhibition of key enzymes like cyclooxygenases. The experimental protocols provided in this guide offer a clear path for researchers to validate these hypotheses and further characterize the compound's biological activity.

Future research should focus on identifying the specific protein targets in various cell types through proteomic approaches, such as activity-based protein profiling. Furthermore, evaluating the compound's selectivity for COX-2 over COX-1 would be a critical step in assessing its potential as a safer anti-inflammatory drug.

References

- 1. kthmcollege.ac.in [kthmcollege.ac.in]

- 2. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and biochemical evaluation of N-substituted maleimides as inhibitors of prostaglandin endoperoxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of novel N-aryl maleimide derivatives clubbed with α-hydroxyphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

potential biological activity of N-substituted maleimides

N-Substituted Maleimides: A Technical Guide to Unlocking Their Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-substituted maleimides represent a class of compounds with significant and varied biological activity, largely stemming from their inherent reactivity towards nucleophiles, particularly the thiol groups of cysteine residues in proteins. This reactivity, governed by a Michael addition mechanism, allows maleimides to act as potent and often irreversible inhibitors of key cellular enzymes and signaling proteins. Their diverse applications span from anticancer and antimicrobial agents to neuroprotective and anti-inflammatory compounds. This guide provides an in-depth exploration of the core mechanisms, therapeutic applications, and essential experimental protocols for evaluating the biological activity of N-substituted maleimides, offering a technical resource for researchers aiming to harness the therapeutic potential of this versatile chemical scaffold.

The Maleimide Moiety: A Privileged Scaffold in Medicinal Chemistry

The maleimide is a five-membered heterocyclic ring system containing an imide functional group. The defining feature of this scaffold is the electrophilic carbon-carbon double bond within the ring. This double bond is highly susceptible to nucleophilic attack, a reaction known as Michael or conjugate addition. In a biological context, the most relevant nucleophile is the sulfhydryl (thiol) group of cysteine residues found in proteins. The versatility of this scaffold lies in the N-substituent, which can be readily modified to tune the compound's steric and electronic properties, thereby influencing its reactivity, selectivity, and pharmacokinetic profile.

Core Mechanism of Action: Covalent Modification of Thiol-Containing Proteins

The primary mechanism by which N-substituted maleimides exert their biological effects is through the covalent and often irreversible modification of cysteine residues on target proteins. This occurs via a Michael addition reaction where the thiol group of cysteine acts as a nucleophile, attacking one of the electrophilic carbons of the maleimide double bond.

This covalent modification can have several profound effects on protein function:

-

Direct Enzyme Inhibition: If the modified cysteine is part of the enzyme's active site, the covalent bond can block substrate access, rendering the enzyme inactive.

-

Allosteric Modulation: Modification of a cysteine residue outside the active site can induce a conformational change that alters the protein's activity.

-

Disruption of Protein-Protein Interactions: Covalent modification can interfere with the binding interfaces between proteins, disrupting essential cellular signaling complexes.

The specificity of a particular N-substituted maleimide for a target protein over the multitude of other cysteine-containing proteins in a cell is a critical aspect of its drug-like properties and is influenced by the nature of the N-substituent.

Figure 1: Covalent modification of a protein cysteine residue by an N-substituted maleimide via Michael addition.

Diverse Biological Activities and Therapeutic Potential

The ability of N-substituted maleimides to target key proteins has led to their investigation in a wide range of therapeutic areas.

Anticancer Activity

Many N-substituted maleimides exhibit potent anticancer and cytostatic (cell growth inhibiting) activities.[1][2] Their mechanisms are often multifaceted and target key pathways involved in cancer cell proliferation and survival.

-

Inhibition of Kinases: Several maleimide derivatives are potent inhibitors of protein kinases, enzymes that are often dysregulated in cancer. For example, bisindolylmaleimides are well-known inhibitors of Protein Kinase C (PKC).[3] Glycogen Synthase Kinase-3β (GSK-3β), another kinase implicated in cancer, is also a target of maleimide-based inhibitors.[4][5]

-

Modulation of the Keap1-Nrf2 Pathway: The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[6] In many cancers, this pathway is hijacked to promote cell survival. Some maleimides can modulate this pathway, although both Nrf2 activators and inhibitors have been explored for their therapeutic potential in different contexts.[7][8][9]

-

General Cytotoxicity: Due to their reactive nature, many maleimides exhibit broad cytotoxic effects against cancer cell lines, making them valuable lead compounds in drug discovery.[10][11][12][13]

Neuroprotective Effects

Dysregulation of kinase activity and oxidative stress are also hallmarks of neurodegenerative diseases like Alzheimer's.[14] Consequently, N-substituted maleimides have emerged as promising neuroprotective agents.

-

GSK-3β Inhibition: Overactivity of GSK-3β is linked to the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease.[14] Maleimide derivatives have been designed as potent and selective GSK-3β inhibitors, showing potential to halt this pathological process.[4][15][16]

-

Antioxidant and Anti-inflammatory Activity: Some maleimide compounds exert neuroprotective effects by reducing oxidative stress and neuroinflammation, key contributors to neuronal cell death.[17][18] This can involve activating protective signaling pathways like the ERK-CREB pathway.[17]

Antimicrobial and Antiviral Activity

N-substituted maleimides have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[1][19]

-

Antifungal Mechanism: In fungi like Candida albicans, maleimides have been shown to inhibit essential enzymes involved in cell wall biosynthesis, such as β(1,3)-glucan synthase.[1][2] This disruption of cell wall integrity leads to fungal cell death.

-

Antibacterial Activity: The antibacterial effects are often dependent on the specific N-substituent, which influences properties like lipophilicity and chemical reactivity, allowing the compounds to effectively penetrate bacterial cells and inhibit crucial enzymes.[1][20]

Methodologies for Evaluating Biological Activity

Assessing the biological activity of novel N-substituted maleimides requires robust and validated experimental protocols. Here, we detail two fundamental assays.

Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[21][22] It is a cornerstone for initial screening of potential anticancer compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[23] The amount of formazan produced is directly proportional to the number of viable cells.[22] The crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the N-substituted maleimide compounds in cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[23][24]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[22][24]

-

Absorbance Reading: Shake the plate gently to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[24]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Figure 2: Standard workflow for determining cytotoxicity using the MTT assay.

Protocol: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the ability of N-substituted maleimides to inhibit a specific target enzyme.[25][26] The example here is a generic kinase assay, but the principles can be adapted.